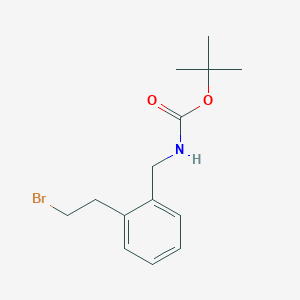

tert-Butyl 2-(2-bromoethyl)benzylcarbamate

Description

Contextualization within Modern Synthetic Chemistry

Modern synthetic chemistry is characterized by its increasing complexity, with researchers aiming to construct elaborate molecules for applications in medicine, materials science, and beyond. This endeavor relies heavily on the availability of versatile starting materials and intermediates that can be selectively manipulated to build molecular complexity in a controlled manner. The strategic value of a synthetic building block is determined by the orthogonality of its reactive sites, meaning that each site can be addressed chemically without affecting the others. This principle allows for sequential and divergent synthetic pathways, enabling the creation of diverse molecular libraries from a common precursor.

tert-Butyl 2-(2-bromoethyl)benzylcarbamate is a prime exemplar of a molecule designed for such strategic applications. It incorporates three key structural motifs: a carbamate-protected amine, a halogenated alkyl chain, and an aromatic ring. Each of these components offers a distinct point for chemical modification, making the compound a highly versatile node for the elaboration of more complex structures. The thoughtful integration of these functionalities into a single molecule underscores a key trend in modern synthesis: the design of "smart" reagents that facilitate efficient and powerful bond-forming strategies.

Significance of Carbamate-Protected Amines in Chemical Transformations

Amines are fundamental functional groups in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and natural products. However, the inherent nucleophilicity and basicity of amines can interfere with many standard synthetic operations. mdpi.com To circumvent this, chemists employ protecting groups, which temporarily mask the reactivity of the amine, allowing other transformations to be carried out on the molecule. mdpi.commasterorganicchemistry.com

The carbamate (B1207046) is one of the most widely used and effective protecting groups for amines. masterorganicchemistry.com Specifically, the tert-butyloxycarbonyl (Boc) group, present in this compound, is favored for its robustness under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. masterorganicchemistry.com The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.comgoogle.com Its removal, or deprotection, is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA), which cleaves the carbamate to regenerate the free amine. masterorganicchemistry.com This stability profile and ease of removal make the Boc-protected amine a cornerstone of multi-step synthetic campaigns, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules. masterorganicchemistry.commasterorganicchemistry.com

Role of Halogenated Alkyl Chains in Synthetic Design

Halogenated organic compounds, or alkyl halides, are indispensable intermediates in organic synthesis. patsnap.comnumberanalytics.comquora.com The carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge, making it electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This reactivity makes alkyl halides versatile precursors for a wide variety of functional group transformations. numberanalytics.comncert.nic.in

The 2-bromoethyl group in this compound serves as a potent electrophilic handle. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. patsnap.com This allows for the introduction of diverse functionalities at this position. Furthermore, alkyl halides are key substrates in cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are powerful methods for forming new carbon-carbon bonds. nih.gov They can also be used to form organometallic reagents, like Grignard reagents, further expanding their synthetic utility. patsnap.com The presence of the bromoethyl chain thus endows this compound with the capacity to readily engage in a host of bond-forming reactions, making it a valuable tool for molecular construction. nih.gov

Overview of Research Trajectories for Multifunctional Building Blocks

The development of multifunctional building blocks like this compound is a vibrant area of chemical research. The overarching goal is to create reagents that enable more efficient, selective, and sustainable synthetic routes. Key research trajectories in this area include:

Increasing Molecular Complexity: Researchers are focused on designing building blocks with an even greater density of orthogonal functional groups, allowing for more complex and rapid synthetic sequences.

Developing Novel Protecting Group Strategies: The search for new protecting groups with unique cleavage conditions is ongoing. This allows for more intricate synthetic plans where multiple functional groups need to be selectively unmasked at different stages.

Expanding the Scope of Cross-Coupling Reactions: A major focus is on developing new catalysts and reaction conditions that expand the range of compatible functional groups and reaction partners for cross-coupling reactions involving building blocks like the one discussed. nih.govnih.gov

Applications in Medicinal and Materials Chemistry: There is a strong drive to apply these building blocks to the synthesis of biologically active molecules and advanced materials. For instance, such compounds are crucial intermediates in the synthesis of pharmaceuticals.

Green Chemistry Approaches: Efforts are being made to develop synthetic routes to these building blocks that are more environmentally friendly, using less hazardous reagents and solvents, and generating less waste. mdpi.com

In essence, the research into multifunctional building blocks is a continuous effort to refine the art of chemical synthesis, making it a more powerful and precise tool for creating the molecules that shape our world.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[[2-(2-bromoethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-10-12-7-5-4-6-11(12)8-9-15/h4-7H,8-10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQAUUXQGNTTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701146604 | |

| Record name | Carbamic acid, [[2-(2-bromoethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496917-86-3 | |

| Record name | Carbamic acid, [[2-(2-bromoethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496917-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [[2-(2-bromoethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 2 Bromoethyl Benzylcarbamate

Electrophilic Nature of the Bromoethyl Substituent

The primary alkyl bromide of the 2-bromoethyl group attached to the benzyl (B1604629) ring at the ortho position is a key center of electrophilicity in the molecule. This feature allows for a range of chemical transformations, primarily nucleophilic substitution and intramolecular cyclization reactions.

Nucleophilic Substitution Reactions (SN1, SN2) with Various Nucleophiles

The carbon atom bonded to the bromine in the bromoethyl group is highly susceptible to attack by nucleophiles. This reactivity is primarily governed by the principles of bimolecular nucleophilic substitution (SN2), given that it is a primary alkyl halide. The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide), resulting in an inversion of the stereochemical configuration if the carbon were chiral. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com

In contrast, a unimolecular nucleophilic substitution (SN1) mechanism is less likely for this primary bromide. The SN1 pathway proceeds through a carbocation intermediate, and a primary carbocation is energetically unfavorable and highly unstable. masterorganicchemistry.comchemicalnote.com However, the adjacent benzyl group could potentially offer some stabilization to a developing positive charge through resonance, but this is generally insufficient to favor an SN1 pathway over the more direct SN2 route for a primary halide. libretexts.orgquora.com

A variety of nucleophiles can be employed in these substitution reactions. Common examples include amines, thiols, and alkoxides, which can displace the bromide to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. The use of a strong, non-nucleophilic base, such as sodium hydride, can be used to deprotonate the nucleophile, thereby increasing its nucleophilicity and promoting the SN2 reaction.

| Nucleophile | Product Type | Typical Reaction Conditions | Mechanistic Pathway |

| Primary/Secondary Amines | Substituted Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), RT to moderate heat | Predominantly SN2 |

| Thiols | Thioethers | Base (e.g., NaH), Solvent (e.g., THF), RT | SN2 |

| Alkoxides | Ethers | Base (e.g., NaH), Solvent (e.g., THF), RT | SN2 |

| Azide | Alkyl Azides | NaN₃, Solvent (e.g., DMF), Heat | SN2 |

Table 1: Representative Nucleophilic Substitution Reactions.

Intramolecular Cyclization Pathways Triggered by Bromine Reactivity

The strategic positioning of the bromoethyl group ortho to the benzylcarbamate moiety allows for intramolecular cyclization reactions. Under basic conditions, the carbamate (B1207046) nitrogen, after deprotection or in some cases directly, can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl group. This process leads to the formation of a new heterocyclic ring system.

Specifically, treatment of tert-butyl 2-(2-bromoethyl)benzylcarbamate with a base can induce an intramolecular SN2 reaction, resulting in the formation of N-Boc-isoindoline. Isoindoline and its derivatives are important structural motifs in various biologically active compounds. nih.gov The reaction likely proceeds by deprotonation of the carbamate nitrogen, if it's sufficiently acidic under the reaction conditions, or more commonly, following the removal of the Boc group to free the secondary amine, which then readily cyclizes.

| Reactant | Product | Typical Reaction Conditions |

| This compound | N-Boc-isoindoline | Strong base (e.g., NaH), THF, RT |

| 2-(2-Bromoethyl)benzylamine (deprotected) | Isoindoline | Base (e.g., K₂CO₃), ACN, Heat |

Table 2: Intramolecular Cyclization to Isoindoline Derivatives.

Reactivity of the tert-Butyl Benzylcarbamate Functionality

The tert-butyl benzylcarbamate portion of the molecule also possesses distinct reactive sites that can be selectively targeted. These include the acid-labile Boc group and the carbamate nitrogen atom itself.

Cleavage and Deprotection Strategies for the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. acsgcipr.orgfishersci.co.uk The cleavage of the Boc group from this compound is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. fishersci.co.uk

The mechanism of deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which can then be quenched by a nucleophile or eliminate a proton to form isobutylene (B52900). acsgcipr.org The resulting carbamic acid is unstable and readily decarboxylates to yield the free secondary amine, 2-(2-bromoethyl)benzylamine, as its corresponding salt. acsgcipr.org

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT, 1-2 hours |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | RT, 1-4 hours |

| Sulfuric Acid | tert-Butyl Acetate | RT |

| Phosphoric Acid (aq) | - | Mild heating |

Table 3: Common Reagents for Boc Deprotection. researchgate.net

It is important to consider that the highly electrophilic tert-butyl cation generated during deprotection can potentially alkylate other nucleophilic sites in the molecule or in the reaction mixture. acsgcipr.org

Reactions Involving the Carbamate Nitrogen Atom

While the carbamate nitrogen is generally considered to be of low nucleophilicity due to the electron-withdrawing effect of the adjacent carbonyl group, it can participate in certain reactions. N-alkylation of the carbamate can be achieved under specific conditions, typically involving a strong base to deprotonate the nitrogen followed by reaction with an alkylating agent. nih.gov For instance, using sodium hydride to generate the carbamate anion, followed by the addition of an electrophile like methyl iodide, could potentially lead to the corresponding N-methylated product.

However, such reactions on the carbamate nitrogen are less common than reactions at the bromoethyl group or deprotection of the Boc group. Often, the carbamate is viewed as a protecting group rather than a reactive handle itself. nih.gov

Aromatic Ring Functionalization and Transformations

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the existing substituents. The N-Boc-aminomethyl group is generally considered an ortho, para-director, although its activating or deactivating nature can be complex. The 2-(2-bromoethyl) group is an alkyl group and is also an ortho, para-director, albeit a weak one.

Given the steric hindrance at the position ortho to the large N-Boc-aminomethyl group, and the presence of the bromoethyl group at the other ortho position, electrophilic substitution would likely be directed to the positions para and ortho to the N-Boc-aminomethyl group that are not already substituted.

A more precise method for functionalizing the aromatic ring is through directed ortho-metalation (DoM). uwindsor.caorganic-chemistry.orgwikipedia.org The carbamate group, particularly the carbonyl oxygen, can chelate to an organolithium reagent (like n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position on the aromatic ring. uwindsor.caorganic-chemistry.org In the case of this compound, this would be the position C6 of the benzene ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups with high regioselectivity.

| Reaction Type | Reagents | Expected Product Position |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Para to the most activating group, sterically accessible positions |

| Nitration | HNO₃, H₂SO₄ | Para to the most activating group, sterically accessible positions |

| Halogenation | Br₂, FeBr₃ | Para to the most activating group, sterically accessible positions |

| Directed ortho-Metalation | 1. sec-BuLi, TMEDA, THF, -78 °C2. Electrophile (E⁺) | Position 6 (ortho to the benzylcarbamate) |

Table 4: Potential Aromatic Ring Functionalization Reactions.

Electrophilic Aromatic Substitution (EAS) Potentials

The orientation of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is determined by the directing effects of the two existing substituents: the -(CH₂)NHBoc group and the -(CH₂)₂Br group.

Directing Effects : The -NHBoc (tert-butoxycarbonylamino) moiety, as part of the benzylcarbamate group, is generally considered an ortho-, para-directing and activating group. pressbooks.pubyoutube.com The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring via resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.orglibretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions. libretexts.org Conversely, the alkyl group (-CH₂CH₂Br) is a weak activating group that also directs ortho and para. pressbooks.pubstackexchange.com

Steric and Electronic Interplay : Given that the two substituents are ortho to each other, a complex interplay of electronic and steric factors governs the substitution pattern. The -CH₂NHBoc group is electronically the more powerful director. Therefore, electrophilic attack would be predicted to occur predominantly at the positions ortho and para to this group. The para-position (C5) is sterically accessible. The ortho-position (C3) is also electronically favored, though it may experience some steric hindrance from the adjacent benzylcarbamate function. The other ortho-position (C1) is already substituted.

A summary of the directing effects is presented in the table below.

| Substituent Group | Electronic Effect | Directing Influence | Predicted Major Sites for EAS |

| -CH₂NHBoc | Activating (Resonance Donation) | Ortho, Para | C3, C5 |

| -CH₂CH₂Br | Weakly Activating (Inductive) | Ortho, Para | C4, C6 |

| Combined Effect | Activating | Ortho, Para (dominated by -CH₂NHBoc) | C5 (para), C3 (ortho) |

Ortho-Directed Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, bypassing the usual rules of EAS. wikipedia.org The reaction utilizes a directed metalation group (DMG) to coordinate an organolithium base, leading to deprotonation at the nearest ortho-position. baranlab.orgorganic-chemistry.org

The Carbamate as a DMG : The carbamate functionality is recognized as a potent DMG. uwindsor.ca In the case of this compound, the carbonyl oxygen of the Boc group can chelate to a lithium reagent (e.g., n-BuLi or sec-BuLi), directing deprotonation to an adjacent position on the aromatic ring.

Regioselectivity : The molecule has two ortho-protons relative to the benzylcarbamate group: one at C3 and one at C1 (which is substituted). Research on analogous N-benzylpivalamides and N'-benzyl-N,N-dimethylureas shows that lithiation occurs on the aromatic ring ortho to the substituted amine group. researchgate.net For substrates with an existing substituent at one ortho-position (C1), metallation is typically directed to the other vacant ortho-position (C3). researchgate.net Therefore, treatment of this compound with an alkyllithium base is expected to result in a C3-lithiated intermediate. This intermediate can then be trapped with various electrophiles (E+) to yield a 1,2,3-trisubstituted benzene derivative.

Potential Competing Reactions : A potential side reaction is metal-halogen exchange with the bromoethyl group. For aryl bromides, this exchange is often faster than deprotonation. uwindsor.ca While this is an alkyl bromide, its reactivity towards strong bases is a critical consideration in reaction design.

The expected DoM process is outlined in the following table.

Table 1: Ortho-Directed Metallation of this compound| Step | Reagent | Intermediate/Product | Position of Functionalization |

|---|---|---|---|

| 1. Metallation | sec-BuLi, THF, -78 °C | C3-lithiated species | C3 |

Advanced Mechanistic Studies on C-C and C-N Bond Formations

The structure of this compound makes it an ideal precursor for intramolecular reactions to form heterocyclic systems, most notably N-Boc-1,2,3,4-tetrahydroisoquinoline. This transformation involves a key intramolecular C-N bond formation.

Investigation of Reaction Intermediates

The investigation of reaction intermediates provides crucial insights into reaction pathways. For the primary transformations of this compound, the key intermediates are well-established based on general mechanistic principles.

Intermediate in Intramolecular Cyclization : The base-promoted intramolecular cyclization to form N-Boc-1,2,3,4-tetrahydroisoquinoline is a classic example of an intramolecular Williamson ether synthesis-type reaction, applied to an amine. The reaction proceeds via an intramolecular SN2 mechanism. A strong base first deprotonates the carbamate nitrogen to form a transient amide anion (a nitranion). This highly nucleophilic species then attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion. The reaction is concerted, meaning the C-N bond forms as the C-Br bond breaks, proceeding through a single transition state without a discrete reaction intermediate like a carbocation.

Intermediate in Electrophilic Aromatic Substitution : For EAS reactions, the key intermediate is the sigma complex, or arenium ion. masterorganicchemistry.com This is a resonance-stabilized carbocation formed by the attack of the electrophile on the aromatic ring. The stability of this intermediate determines the reaction rate and regioselectivity. For this compound, the most stable sigma complexes are those formed from attack at the C3 and C5 positions, where the positive charge can be delocalized onto the carbamate nitrogen through resonance.

Transition State Analysis in Key Transformations

While specific computational studies on this compound are not widely published, the nature of the transition states for its key reactions can be inferred from established mechanistic models.

Transition State of Intramolecular Cyclization : The transition state for the SN2 cyclization to form the tetrahydroisoquinoline ring would feature a pentacoordinate carbon atom. The nitrogen nucleophile attacks the carbon bearing the bromine from the backside, relative to the C-Br bond. In the transition state, the nitrogen, the target carbon, and the bromine atom are approximately collinear. The C-N bond is partially formed while the C-Br bond is partially broken. The geometry of the benzyl and ethyl portions of the molecule must adopt a conformation that allows the nucleophilic nitrogen and the electrophilic carbon to come into the correct proximity and orientation for this backside attack.

Transition State of Directed ortho-Metallation : The rate-determining transition state for the DoM reaction involves the abstraction of the C3 proton by the organolithium reagent. This process is facilitated by the pre-coordination of the lithium cation to the carbonyl oxygen of the Boc group, a phenomenon known as a Complex Induced Proximity Effect (CIPE). baranlab.org This chelation brings the base into close proximity with the target ortho-proton, lowering the activation energy for the deprotonation step. The transition state involves a multi-center arrangement of the aromatic ring, the organolithium base, and the directing carbamate group.

Advanced Methodological Considerations in Research Utilizing Tert Butyl 2 2 Bromoethyl Benzylcarbamate

Catalytic Strategies for Transformation

The dual functionality of tert-butyl 2-(2-bromoethyl)benzylcarbamate allows for a range of catalytic transformations. The presence of the bromoethyl group facilitates reactions at this site, while the carbamate-protected amine can influence reactions on the aromatic ring.

Metal-Catalyzed Coupling Reactions

The carbon-bromine bond in the 2-bromoethyl group is a prime site for metal-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While specific studies on this compound are limited, extensive research on related bromoalkyl arenes provides a strong basis for predicting its reactivity. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromoethyl group with an organoboron reagent in the presence of a palladium catalyst and a base. It is anticipated that standard conditions, such as those employing Pd(PPh₃)₄ or Pd(dppf)Cl₂ as the catalyst and a carbonate or phosphate (B84403) base, would be effective. The reaction would yield a derivative with a new carbon-carbon bond at the ethyl position, extending the carbon chain.

Heck Reaction: The Heck reaction could be employed to couple the bromoethyl group with an alkene. This palladium-catalyzed process would lead to the formation of a new carbon-carbon double bond, offering a route to substituted styrene (B11656) derivatives. The choice of phosphine (B1218219) ligand and base is crucial in optimizing the yield and stereoselectivity of the Heck reaction.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling represents a valuable method. This reaction, typically co-catalyzed by palladium and copper complexes, would couple the bromoethyl group with a terminal alkyne. This transformation is instrumental in the synthesis of precursors for more complex cyclic structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a new carbon-nitrogen bond by coupling the bromoethyl group with an amine. This method is highly versatile, allowing for the introduction of a wide range of primary and secondary amines. The choice of a suitable phosphine ligand, such as Xantphos or a biarylphosphine, is critical for achieving high yields.

A summary of potential metal-catalyzed coupling reactions is presented in Table 1.

| Coupling Reaction | Reagent | Catalyst System (Predicted) | Product Type |

| Suzuki-Miyaura | Aryl/alkyl boronic acid | Pd(PPh₃)₄, K₂CO₃ | Alkylated/arylated ethylbenzene (B125841) derivative |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Substituted styrene derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted ethylbenzene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Tertiary amine derivative |

Organocatalysis in Stereoselective Functionalization

While metal catalysis is well-established for the transformation of alkyl halides, organocatalysis offers a complementary and often more environmentally benign approach, particularly for stereoselective reactions. For this compound, organocatalysis could be employed for the stereoselective alkylation of nucleophiles.

For instance, a chiral phase-transfer catalyst could be used to facilitate the reaction of the bromoethyl group with a prochiral nucleophile, leading to the formation of a new stereocenter. Similarly, a chiral amine or phosphine catalyst could activate a nucleophile for a stereoselective Michael addition to an acceptor that has been previously attached to the bromoethyl group. The development of such organocatalytic methods would be a significant advancement in the asymmetric synthesis of complex molecules from this starting material. However, specific examples of organocatalytic transformations of this compound are not yet reported in the literature.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the bromoethyl group, the carbamate (B1207046), and the aromatic ring—necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity.

Strategies for Selective Reactivity of Bromine vs. Carbamate

The primary bromoethyl group is generally more susceptible to nucleophilic substitution and metal-catalyzed coupling reactions than the sterically hindered and electronically stabilized tert-butoxycarbonyl (Boc) protecting group. The Boc group is stable under a wide range of conditions used for the transformation of the bromoethyl group, including many palladium-catalyzed coupling reactions. Cleavage of the Boc group typically requires acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which would not affect the bromoethyl group. This difference in reactivity allows for the selective functionalization of the bromoethyl moiety while the amine remains protected.

Directing Group Effects in Aromatic Modifications

The substituents on the benzene (B151609) ring can influence the regioselectivity of electrophilic aromatic substitution reactions. The -CH₂NHBoc group is an ortho, para-directing group due to the electron-donating nature of the nitrogen lone pair, which can be delocalized into the aromatic ring through resonance. Conversely, the -CH₂CH₂Br group is a weakly deactivating and ortho, para-directing group. The interplay of these two groups will determine the position of further substitution on the aromatic ring. Given that the -CH₂NHBoc group is a stronger activating group, electrophilic substitution would be expected to occur primarily at the positions ortho and para to this group. However, steric hindrance from the bulky Boc group and the adjacent bromoethyl group may favor substitution at the para position.

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing and utilizing this compound, several green approaches can be considered.

The synthesis of carbamates can be made greener by using carbon dioxide as a C1 source instead of phosgene (B1210022) or its derivatives. researchgate.netrsc.orgacs.orgnih.gov The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, can also reduce the environmental footprint of the synthesis. researchgate.net Furthermore, employing catalytic methods, both metal-catalyzed and organocatalytic, is inherently greener than using stoichiometric reagents, as it reduces waste generation.

Solvent-Free Reactions and Aqueous Media Applications

The development of solvent-free and aqueous reaction conditions for the synthesis and transformation of carbamates, such as this compound, represents a significant step towards more environmentally benign chemical processes.

Solvent-free, or solid-state, reactions can lead to improved yields, shorter reaction times, and simplified purification procedures. itmedicalteam.plias.ac.in One notable approach is the use of mechanochemistry, where mechanical force, such as ball milling, is used to initiate chemical reactions. scirp.org For instance, the deprotection of N-Boc groups, a common transformation for carbamates, has been successfully achieved under solvent-free mechanochemical conditions by grinding the Boc-protected amine with p-toluenesulfonic acid. scirp.org This method offers a mild and efficient alternative to traditional solution-based deprotection protocols. While a direct application to this compound has not been documented, the general applicability of this technique to other N-Boc protected amines suggests its potential utility.

Another avenue for solvent-free synthesis is the use of heterogeneous catalysts. For example, Amberlite-IR 120, a solid acid resin, has been shown to be an effective catalyst for the N-tert-butoxycarbonylation of various amines, including benzylamine, under solvent-free conditions at room temperature. derpharmachemica.com This method provides the corresponding N-Boc derivatives in high yields within minutes. The reaction of 2-(2-bromoethyl)benzylamine with di-tert-butyl dicarbonate (B1257347) in the presence of such a catalyst could, in principle, afford this compound in a green and efficient manner.

The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and abundant nature. germanna.edu While the organic starting materials for the synthesis of this compound may have limited water solubility, the use of aqueous systems is not entirely precluded. Research has demonstrated that the N-Boc protection of amines can be carried out in aqueous environments. fishersci.co.uk For example, the reaction of amines with di-tert-butyl dicarbonate can be performed in a biphasic system of water and an organic solvent like chloroform, or even in a water/THF mixture. fishersci.co.uk Furthermore, the preparation of N-benzylamines has been achieved in water-miscible solvents without the need to remove the water of reaction before subsequent hydrogenation steps, showcasing the feasibility of aqueous conditions in related syntheses. google.com The stability of the bromoethyl group in aqueous media under neutral or mildly acidic conditions would be a critical factor to consider for the successful application of these methods to the target compound. google.comsolubilityofthings.com

Below is a table summarizing relevant research findings for the N-Boc protection of benzylamine, a key structural component of the target compound, under solvent-free and aqueous conditions.

| Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Benzylamine | (Boc)₂O, Amberlite-IR 120, solvent-free, rt, 1 min | N-Boc benzylamine | 98 | derpharmachemica.com |

| Benzylamine | (Boc)₂O, neat, rt | N-Boc benzylamine | High | researchgate.net |

| Benzylamine | (Boc)₂O, DBU, CO₂, Acetonitrile (B52724), 25 °C | Amidinium benzylcarbamate | - | mdpi.com |

| Benzylamine | (Boc)₂O, NaOH, water/chloroform, reflux | N-Boc benzylamine | High | fishersci.co.uk |

| Benzylamine | (Boc)₂O, water/THF, rt | N-Boc benzylamine | High | fishersci.co.uk |

| This table presents data for the N-Boc protection of benzylamine, a precursor to the target compound, as direct data for this compound under these specific conditions is not available in the searched literature. |

Electrochemical Methods in Carbamate Synthesis and Transformations

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions, often under mild conditions and with high selectivity. mdpi.com The application of electrochemistry to the synthesis and transformation of carbamates, including this compound, is an emerging area of interest.

The electrochemical approach can be particularly advantageous for the functionalization of molecules. For instance, the electrochemical reduction of alkyl bromides can generate alkyl radicals or carbanions, which can then participate in various coupling reactions. nih.govacs.org This reactivity could potentially be harnessed for transformations involving the bromoethyl group of this compound. Electrochemical methods have been successfully employed for the cross-electrophile coupling of alkyl and aryl bromides, providing a route to form new carbon-carbon bonds under mild conditions. researchgate.netnih.gov

Furthermore, electrochemical methods have been developed for the direct amidation of C-H bonds, which could be relevant for transformations of the benzyl (B1604629) group. researchgate.net For example, the electrochemical oxidation of aromatic compounds in the presence of a copper catalyst and nitriles can lead to the formation of N-phenylacetamides. researchgate.net While not a direct synthesis of the target carbamate, this demonstrates the potential of electrochemistry to functionalize the aromatic ring.

The electrochemical cleavage of protecting groups is another area of active research. For example, the selective oxidative cleavage of the benzyl C-N bond has been achieved electrochemically under metal-free conditions, using water as the oxygen source. mdpi.com This could provide a novel method for the deprotection or transformation of this compound and related compounds.

The table below presents examples of electrochemical reactions involving functionalities present in the target compound.

| Substrate | Reaction Type | Key Reagents/Conditions | Product | Yield (%) | Reference |

| Alkyl Bromides & Alkenes | Carboformylation | LiOTf, DMF, Mg/Graphite electrodes, constant current | Functionalized Alkenes | - | nih.gov |

| Alkyl Bromides & Aryl Bromides | Cross-coupling | [Ni] catalyst, KBr, Stainless steel electrodes | 1,1-Diarylalkanes | Good | researchgate.net |

| Alkyl Aromatic Compounds | α-Bromination | NaBr, HBr (cat.), Chloroform/Water, Pt electrodes | α-Bromoalkyl Aromatics | 60-95 | researchgate.net |

| Benzylamine | C-N Bond Cleavage | TsOH·H₂O, Et₄NBF₄, MeCN/H₂O, Pt electrodes, constant current | Benzaldehyde | - | mdpi.com |

| This table illustrates the electrochemical reactivity of functional groups analogous to those in this compound, as direct electrochemical data for the target compound is not available in the searched literature. |

Analytical Research Methodologies for Characterization of Tert Butyl 2 2 Bromoethyl Benzylcarbamate and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and purity of tert-butyl 2-(2-bromoethyl)benzylcarbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For the related isomer, tert-butyl 4-(2-bromoethyl)benzylcarbamate, key signals include the tert-butyl protons, which appear around 1.4 ppm, and the benzyl (B1604629) and ethyl resonances, which are observed between δ 4.0 and 4.5 ppm. It is expected that the spectrum of this compound would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzyl group, the ethyl bridge protons, and the tert-butyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For various tert-butyl carbamate (B1207046) derivatives, characteristic signals are observed for the carbonyl carbon of the carbamate group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the aromatic ring and the alkyl chain. Analysis of the ¹³C NMR spectrum of this compound would confirm the presence of all constituent carbon atoms and their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Data for tert-Butyl 2-(2-bromoethyl)benzylcarbamate

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2-7.5 | 127-138 |

| NH | ~5.0 | - |

| CH₂ (benzyl) | ~4.3 | ~45 |

| CH₂ (ethyl) | ~3.5 (CH₂Br), ~3.1 (CH₂N) | ~33 (CH₂Br), ~39 (CH₂N) |

| C(CH₃)₃ | - | ~80 |

| C(CH₃)₃ | ~1.5 | ~28 |

| C=O | - | ~156 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carbamate and alkyl bromide moieties.

Key expected vibrational frequencies include:

N-H Stretching: A moderate absorption band around 3300-3400 cm⁻¹ is characteristic of the N-H bond in the carbamate group.

C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds typically appear just above and below 3000 cm⁻¹, respectively.

C=O Stretching: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is indicative of the carbonyl group of the carbamate.

C-O Stretching: The C-O bonds of the carbamate group will show absorptions in the 1000-1300 cm⁻¹ region.

C-Br Stretching: The presence of the bromoethyl group is confirmed by a C-Br stretching vibration, which typically appears in the fingerprint region between 500 and 700 cm⁻¹.

For the related compound, tert-butyl N-(2-bromoethyl)carbamate, IR spectra have been recorded using an ATR-Neat technique on a Bruker Tensor 27 FT-IR instrument.

Table 2: Characteristic IR Absorption Bands for tert-Butyl 2-(2-bromoethyl)benzylcarbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (carbamate) | Stretching | 3300-3400 | Medium |

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850-3000 | Medium |

| C=O (carbamate) | Stretching | 1680-1720 | Strong, Sharp |

| C-N (carbamate) | Stretching | 1200-1350 | Medium |

| C-O (carbamate) | Stretching | 1000-1250 | Medium |

| C-Br | Stretching | 500-700 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps to distinguish between compounds with the same nominal mass. For a related isomer, HRMS was used to validate the molecular weight and observe the characteristic isotopic pattern of bromine.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion region will exhibit a characteristic M and M+2 isotopic pattern.

Common fragmentation pathways for tert-butoxycarbonyl (Boc) protected compounds involve the loss of the tert-butyl group as isobutylene (B52900) (56 Da) or a tert-butyl cation (57 Da), and the subsequent loss of carbon dioxide (44 Da). The bromoethyl group can also undergo fragmentation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the compound and its potential impurities, providing both retention time and mass-to-charge ratio data.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for assessing its purity.

Column Chromatography (e.g., Silica (B1680970) Gel)

Column chromatography using silica gel as the stationary phase is a standard method for the purification of this compound on a laboratory scale. The choice of eluent is critical for achieving good separation. A gradient of solvents, such as dichloromethane (B109758) and methanol, is often employed to effectively isolate the product from starting materials and byproducts. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable. The compound would be detected by a UV detector, and its purity would be determined by the relative area of its peak in the chromatogram. Monitoring purity by HPLC is a common practice in the synthesis of related compounds.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Analogues

The development of efficient and versatile synthetic routes to analogues of tert-Butyl 2-(2-bromoethyl)benzylcarbamate is a crucial area for future research. While the parent compound can be synthesized through established methods, accessing a diverse range of analogues with varied substitution patterns on the aromatic ring or modifications of the ethyl chain would significantly broaden its utility.

Future synthetic strategies could focus on:

Late-Stage Functionalization: Developing methods to introduce functional groups onto the benzyl (B1604629) ring of pre-synthesized this compound. This would allow for the rapid generation of a library of analogues from a common intermediate.

Combinatorial Approaches: Employing combinatorial chemistry techniques to synthesize a wide array of analogues in a high-throughput manner. This could involve the use of different substituted benzylamines and bromoethylating agents in parallel synthesis formats.

Flow Chemistry: Utilizing microreactor technology for the continuous and scalable synthesis of analogues. Flow chemistry offers advantages in terms of safety, efficiency, and process control, which would be beneficial for the production of these compounds.

A hypothetical comparison of different synthetic approaches for analogues is presented in Table 1.

| Synthetic Approach | Potential Advantages | Potential Challenges | Key Reagents |

| Late-Stage C-H Functionalization | Access to diverse analogues from a common intermediate; atom economy. | Regioselectivity control; harsh reaction conditions may be required. | Palladium catalysts, directing groups. |

| Combinatorial Synthesis | Rapid generation of large libraries of compounds. | Purification and characterization of individual compounds can be challenging. | Substituted benzylamines, bromoethylating agents. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Initial setup costs; potential for clogging in microreactors. | Immobilized reagents and catalysts. |

Exploration of New Chemical Transformations

The reactivity of this compound has not been extensively explored. Future research should aim to uncover new chemical transformations that this molecule can undergo, thereby expanding its synthetic utility.

Key areas for exploration include:

Intramolecular Cyclization Reactions: Investigating the potential for intramolecular reactions between the bromoethyl group and the benzyl ring or the carbamate (B1207046) nitrogen to form novel heterocyclic structures.

Cross-Coupling Reactions: Utilizing the bromoethyl moiety as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.

Radical Chemistry: Exploring the participation of the bromoethyl group in radical-mediated reactions to form complex molecular architectures.

Computational Chemistry Approaches to Predict Reactivity and Selectivity

Computational chemistry can serve as a powerful tool to predict and understand the reactivity and selectivity of this compound and its analogues. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into:

Reaction Mechanisms: Elucidating the detailed mechanistic pathways of known and potential reactions, including transition state structures and activation energies.

Regio- and Stereoselectivity: Predicting the outcome of reactions where multiple products are possible, thereby guiding experimental design.

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule and how it influences its reactivity.

Table 2 outlines potential computational studies that could be undertaken.

| Computational Method | Research Question | Predicted Outcome |

| Density Functional Theory (DFT) | Mechanism of intramolecular cyclization. | Identification of the lowest energy pathway and transition state structures. |

| Molecular Dynamics (MD) Simulations | Conformational preferences in different solvents. | Understanding the influence of solvent on the molecule's shape and reactivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed transformations of analogues. | Prediction of binding modes and reaction barriers in a biological context. |

Potential in Advanced Material Science (as a building block for non-biological materials)

The bifunctional nature of this compound makes it a promising building block for the synthesis of advanced non-biological materials. The presence of a polymerizable group (via the bromoethyl moiety) and a modifiable aromatic ring opens up possibilities for the creation of novel polymers and functional materials.

Potential applications in material science include:

Functional Polymers: Polymerization of monomers derived from this compound could lead to polymers with tunable properties. The benzyl group could be functionalized before or after polymerization to introduce specific functionalities, such as fluorescence or conductivity.

Self-Assembling Materials: The interplay of aromatic stacking of the benzyl groups and other intermolecular forces could be exploited to design molecules that self-assemble into well-defined nanostructures.

Surface Modification: The reactive nature of the compound could be utilized to graft it onto surfaces, thereby modifying their chemical and physical properties for applications in coatings, sensors, or biomedical devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 2-(2-bromoethyl)benzylcarbamate to achieve high purity (>95%)?

- Methodological Answer :

- Route 1 : Use tert-butyl 2-(bromomethyl)benzylcarbamate as a precursor, reacting it with ethylene dibromide under controlled nucleophilic substitution conditions (e.g., NaH in THF at 0–20°C). Monitor progress via TLC (hexane:ethyl acetate = 3:1) and purify via silica gel chromatography .

- Route 2 : Employ reductive amination with benzaldehyde and tert-butyl carbamate derivatives in methanol, followed by bromination using NBS (N-bromosuccinimide) under radical initiation (AIBN, 60–80°C). Ensure inert atmosphere to avoid side reactions .

- Key Considerations : Optimize equivalents of brominating agents (e.g., 1.2–1.5 eq. NBS) to minimize over-bromination. Validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can conflicting NMR data for bromoethyl intermediates be resolved during characterization?

- Methodological Answer :

- Deuterated Solvent Effects : Record -NMR in CDCl to avoid peak splitting caused by residual protons in DMSO-d. Compare with literature data for tert-butyl carbamate derivatives (e.g., δ 1.46 ppm for tert-butyl protons) .

- 2D NMR Validation : Use HSQC and HMBC to distinguish overlapping signals (e.g., benzylic CH vs. bromoethyl CH) .

- Alternative Techniques : Confirm molecular weight via HRMS (ESI+) and bromine isotopic patterns .

Q. What purification strategies mitigate decomposition of the bromoethyl group during isolation?

- Methodological Answer :

- Low-Temperature Chromatography : Use silica gel columns pre-cooled to 4°C and elute with non-polar solvents (e.g., hexane:ethyl acetate = 4:1) to reduce thermal degradation .

- Stabilization Additives : Include 0.1% BHT (butylated hydroxytoluene) in eluents to suppress radical-mediated decomposition .

- Lyophilization : For hygroscopic intermediates, avoid prolonged drying under vacuum; instead, lyophilize from tert-butanol/water mixtures .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved for chiral drug intermediates?

- Methodological Answer :

- Chiral Auxiliary Approach : Use (R)-BINOL-derived phosphoric acids to catalyze asymmetric alkylation. For example, react tert-butyl benzylcarbamate with 2-bromoethyl triflate in the presence of 5 mol% (R)-TRIP catalyst (toluene, -20°C), achieving >90% ee .

- Dynamic Kinetic Resolution : Employ Pd-catalyzed coupling with chiral ligands (e.g., Josiphos) to control stereochemistry during C-Br bond formation .

- Validation : Analyze enantiomeric excess via chiral HPLC (Chiralpak IA column, heptane:IPA = 90:10) .

Q. What mechanistic insights explain unexpected byproducts in SN2 reactions involving the bromoethyl moiety?

- Methodological Answer :

- Competing Elimination Pathways : At elevated temperatures (>40°C), β-hydride elimination generates styrene derivatives. Mitigate by using bulky bases (e.g., KOtBu) and polar aprotic solvents (DMF) .

- Radical Intermediates : Trace oxygen or light exposure can initiate radical chain reactions, leading to dimerization. Use degassed solvents and amber glassware .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify steric/electronic bottlenecks .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Testing :

Data Contradiction Analysis

Q. Why do literature reports vary in optimal reaction times for bromoethyl functionalization?

- Resolution Strategy :

- Reaction Monitoring : Use in-situ IR to track C-Br stretching (500–600 cm) and determine endpoint dynamically .

- Catalyst Batch Variability : Compare lot-specific activity of Pd catalysts (e.g., Pd(OAc) vs. Pd(dba)) via ICP-MS to identify metal impurities .

- Reproduce Key Studies : Cross-validate methods from Campbell et al. (2009) and Koch et al. (2008) under identical conditions (solvent purity, inert atmosphere) .

Application-Oriented Questions

Q. How can this compound be utilized in peptide mimetic synthesis?

- Methodological Answer :

- Solid-Phase Synthesis : Incorporate the compound as a backbone-modified amino acid via Fmoc-strategy (coupling with HATU/DIPEA in DMF). Cleave with TFA to preserve tert-butyl groups .

- Click Chemistry : React the bromoethyl group with sodium azide to generate an azide intermediate, then perform CuAAC (copper-catalyzed azide-alkyne cycloaddition) with propargyl-modified peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.